2-Hydroxy-1-naphthalen-1-yl-propan-1-one
Description
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-hydroxy-1-naphthalen-1-ylpropan-1-one |
InChI |
InChI=1S/C13H12O2/c1-9(14)13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-9,14H,1H3 |
InChI Key |
FWYAWAVMEZKFQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Comparison with Similar Compounds
(E)-1-(2’-Hydroxynaphthalen-1’-yl)-3-(2’’-chlorophenyl)-2-propen-1-one (15) and (E)-1-(2’-Hydroxynaphthalen-1’-yl)-3-(2’’,6’’-dichlorophenyl)-2-propen-1-one (16)
These chalcone derivatives differ from 2-Hydroxy-1-naphthalen-1-yl-propan-1-one by the addition of chlorophenyl groups on the propanone chain. The chlorine substituents increase molecular weight (e.g., 308 g/mol for 15 vs. Mass spectrometry data (FAB-MS m/z 308–311 for 15) confirms halogen isotopic patterns .
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one
This morpholine derivative replaces the hydroxyl group with a morpholine ring, significantly altering solubility and pharmacological behavior. The morpholine group increases polarity (PSA = 26.3 Ų) and enables interactions with biological targets, as seen in its role as a Naproxen analog .
Simplified Derivatives
1-(Naphthalen-2-yl)propan-1-one (CAS 6315-96-4)
Lacking the hydroxyl group, this compound exhibits reduced hydrogen-bonding capacity and lower solubility in aqueous media. Its molecular weight (184 g/mol) and logP (estimated ~3.3) suggest higher lipophilicity compared to this compound .
Pharmacologically Relevant Derivatives
Naphthalen-1-ol Derivatives (e.g., 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol)
These compounds, often controlled as impurities in pharmaceuticals, highlight the impact of substituent positioning (e.g., hydroxyl at naphthalen-1-yl vs. naphthalen-2-yl) on metabolic pathways and toxicity profiles .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The Claisen-Schmidt condensation route (used for compounds 15 and 16) demonstrates adaptability for introducing diverse substituents, enabling tailored electronic and steric profiles .
- Structural Characterization : SHELX software (e.g., SHELXL, SHELXS) has been critical in resolving crystal structures of related compounds, aiding in understanding conformational preferences and intermolecular interactions .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-Hydroxy-1-naphthalen-1-yl-propan-1-one, and how are critical parameters like temperature and catalyst selection optimized?
- Answer : The compound can be synthesized via modified protocols such as the Nencki method, which involves refluxing naphthol derivatives with glacial acetic acid in the presence of ZnCl₂ as a catalyst . Multi-step pathways may include condensation reactions with aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under basic conditions (KOH), where reaction time and solvent polarity are optimized to minimize side products . Temperature control (e.g., 80–100°C) and catalyst loading (e.g., 1–2 mol%) are critical for achieving yields >70%.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . Infrared (IR) spectroscopy identifies hydroxyl (3200–3600 cm⁻¹) and ketone (1650–1750 cm⁻¹) functional groups. Purity is assessed via HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .
Q. What experimental strategies are employed to mitigate side reactions during multi-step synthesis of derivatives?
- Answer : Protecting groups (e.g., acetyl for hydroxyl) are used to prevent unwanted substitutions. Stepwise monitoring via Thin-Layer Chromatography (TLC) ensures intermediate stability . For condensation steps, anhydrous solvents (e.g., ethanol) and inert atmospheres (N₂/Ar) reduce oxidation. Quenching with ice-water mixtures followed by ethyl acetate extraction isolates products efficiently .
Advanced Research Questions
Q. How can SHELXL be applied to address challenges in refining the crystal structure of this compound, particularly regarding hydrogen bonding and thermal motion?
- Answer : SHELXL’s refinement tools (e.g.,
AFIXandISORcommands) model anisotropic displacement parameters for heavy atoms like oxygen in hydroxyl/ketone groups . Hydrogen bonding is resolved usingDFIXrestraints on O–H···O distances (2.6–3.0 Å) and angles (150–180°). For twinned crystals, theTWINandHKLF5commands refine data with overlapping reflections .
Q. How can researchers resolve discrepancies in crystallographic data when hydrogen bonding interactions are not immediately apparent?
- Answer : Contradictions in hydrogen bonding networks are resolved by iterative refinement cycles in SHELXL, combining difference Fourier maps (
Fourier 0) and validation tools (e.g.,PLATON). If hydrogen positions remain ambiguous, neutron diffraction or variable-temperature XRD experiments provide higher-resolution data . Cross-validation with computational models (DFT) predicts plausible hydrogen-bonding patterns .
Q. What role do solvent polarity and reaction time play in achieving high regioselectivity during the synthesis of analogues?
- Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the ketone carbon, favoring regioselective formation of the naphthalen-1-yl-propan-1-one backbone . Extended reaction times (≥12 hours) in refluxing ethanol improve yields of condensation products by ensuring complete enolization. Solvent-free microwave-assisted methods reduce side reactions (e.g., decarboxylation) by shortening reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
